molecular formula C31H48Na2O8P2 B10859902 Phytonadiol Sodium Diphosphate CAS No. 5988-22-7

Phytonadiol Sodium Diphosphate

Cat. No.: B10859902
CAS No.: 5988-22-7
M. Wt: 656.6 g/mol
InChI Key: LRWBGESCAPTUOY-CBQOWLQZSA-L
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Description

Phytonadiol sodium diphosphate is a water-soluble derivative of vitamin K. It is known for its role in promoting the synthesis of clotting factors in the liver, which are essential for blood coagulation. This compound is often used in medical settings to treat or prevent bleeding disorders caused by vitamin K deficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phytonadiol sodium diphosphate typically involves the phosphorylation of phytonadiol. One common method is the use of tris[bis(triphenylphosphoranylidene)ammonium] pyrophosphate (PPN pyrophosphate) in an SN2 displacement reaction. This process involves the displacement of the tosylate ion from 5’-tosylnucleosides to form nucleoside-5’-diphosphates .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale phosphorylation reactions under controlled conditions to ensure high yield and purity. The use of dry, organic-solvent-soluble pyrophosphate is crucial to drive the kinetics of the displacement process and to facilitate the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Phytonadiol sodium diphosphate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Phytonadiol sodium diphosphate has a wide range of applications in scientific research, including:

Mechanism of Action

Phytonadiol sodium diphosphate promotes the synthesis of clotting factors II, VII, IX, and X in the liver. These clotting factors are essential for the blood coagulation process. The exact mechanism by which this compound stimulates the synthesis of these clotting factors is not fully understood. it is known to have a more rapid and prolonged effect compared to other forms of vitamin K .

Comparison with Similar Compounds

Properties

CAS No.

5988-22-7

Molecular Formula

C31H48Na2O8P2

Molecular Weight

656.6 g/mol

IUPAC Name

disodium;[4-[hydroxy(oxido)phosphoryl]oxy-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalen-1-yl] hydrogen phosphate

InChI

InChI=1S/C31H50O8P2.2Na/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(38-40(32,33)34)28-18-7-8-19-29(28)31(27)39-41(35,36)37;;/h7-8,18-20,22-24H,9-17,21H2,1-6H3,(H2,32,33,34)(H2,35,36,37);;/q;2*+1/p-2/b25-20+;;/t23-,24-;;/m1../s1

InChI Key

LRWBGESCAPTUOY-CBQOWLQZSA-L

Isomeric SMILES

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+]

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+]

Origin of Product

United States

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